
Allyl chloroformate
Overview
Description
Allyl chloroformate (CAS 2937-50-0), also known as allyl chlorocarbonate, is a reactive organochlorine compound with the formula ClCOOCH₂CH=CH₂. It is synthesized via the reaction of allyl alcohol with phosgene, yielding a product widely employed in organic synthesis as a hydroxyl-protecting agent . Its applications span palladium-catalyzed allylic alkylations , polymer monomer synthesis , and fluorescent probe development . This compound is highly reactive, moisture-sensitive, and classified as a hazardous material (UN1722) due to its flammability, acute toxicity, and corrosivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Allyl alcohol+Phosgene→Allyl chloroformate+Hydrogen chloride
This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires careful handling of phosgene due to its toxic nature. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions
Allyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonate esters.
Carboxylic Acids: Used in the formation of mixed anhydrides. These reactions typically require the presence of a base to absorb the hydrogen chloride produced.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Chemical Synthesis
Allyl chloroformate serves as a versatile reagent in organic synthesis. Its primary applications include:
- Synthesis of Carbamates and Carbonates : ACF is utilized to synthesize allyl carbamates and allyl carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction typically involves nucleophilic substitution where amines or alcohols react with ACF to form the respective carbamates or carbonates .
- N-acyl Iminium Ion Precursors : ACF can act as a precursor to N-acyl iminium ions, facilitating the synthesis of isoindolinone derivatives. This application is particularly relevant in the development of biologically active compounds .
- Protecting Group : In synthetic organic chemistry, ACF is used as a protecting group for alcohols and amines during multi-step syntheses. This role is crucial for preventing undesired reactions at functional groups that need to remain unreacted during subsequent steps.
Medicinal Chemistry
The medicinal applications of this compound are noteworthy:
- Prodrug Development : ACF has been explored in the synthesis of prodrugs, which are chemically modified drugs that become active only after metabolic conversion. This property enhances bioavailability and reduces side effects .
- Antimicrobial Agents : Research indicates that ACF can be incorporated into formulations for antimicrobial agents, particularly in creating coatings that exhibit bacterial resistance. Such applications are vital in medical device manufacturing and surface treatments .
Kinetic Studies and Mechanistic Insights
Recent studies have focused on the kinetic behavior of this compound in various solvents, providing insights into its solvolytic mechanisms:
- Solvolysis Mechanisms : The solvolysis of ACF has been studied using the Grunwald-Winstein equation, revealing dual pathways involving bimolecular carbonyl addition and unimolecular ionization. These findings indicate that the reactivity of ACF is significantly influenced by solvent properties such as nucleophilicity and ionizing power .
- Comparative Reactivity : Kinetic studies show that this compound reacts more slowly than its vinyl counterpart, highlighting its unique reactivity profile in chemical reactions. This information can guide chemists in selecting appropriate reagents for specific synthetic pathways .
Industrial Applications
This compound finds utility beyond laboratory settings:
- Surface Coatings : Its ability to create amphiphilic polymers has garnered attention for use in surface coatings that resist microbial growth. This application is particularly relevant in healthcare settings where hygiene is paramount .
- Agricultural Chemicals : Historically, chloroformate esters have been employed in agricultural formulations as herbicides and insecticides, although specific applications of ACF in this area require further exploration .
Data Summary
The following table summarizes key applications and properties of this compound:
Application Area | Specific Use Cases | Key Properties |
---|---|---|
Chemical Synthesis | Synthesis of carbamates and carbonates | Versatile reagent for nucleophilic substitutions |
Medicinal Chemistry | Prodrug development, antimicrobial agents | Enhances bioavailability |
Kinetic Studies | Solvolysis mechanisms | Bimolecular addition & unimolecular ionization |
Industrial Applications | Surface coatings, agricultural chemicals | Creates antimicrobial surfaces |
Case Studies
- Synthesis of Isoindolinones :
- Antimicrobial Surface Coatings :
- Kinetic Analysis :
Mechanism of Action
The mechanism of action of allyl chloroformate involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of this compound, leading to the formation of the desired product and the release of hydrogen chloride .
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Chloroformates (R-O-CO-Cl) exhibit reactivity influenced by the substituent group (R). Below, allyl chloroformate is compared to vinyl, phenyl, benzyl, methyl, ethyl, and other alkyl chloroformates.
Reactivity and Solvolysis Mechanisms
Kinetic studies using the Grunwald-Winstein equation reveal distinct solvolysis pathways and rates (Table 1):
Table 1: Solvolysis Rate Constants (k × 10⁵ s⁻¹) at 25°C in 70% HFIP
Chloroformate | Rate Constant (k) | Reactivity Trend | Mechanism Dominance |
---|---|---|---|
Vinyl (ClCOOCH=CH₂) | 2.54 ± 0.09 | Highest | Bimolecular carbonyl-addition |
Benzyl (ClCOOCH₂C₆H₅) | ≈1.0 | Moderate | Dual mechanism |
Phenyl (ClCOOC₆H₅) | ≈1.0 | Moderate | Ionization |
Allyl (ClCOOCH₂CH=CH₂) | <1.0 | Lowest | Stabilized π-conjugation |
Key findings:
- This compound exhibits the slowest solvolysis due to resonance stabilization of intermediates via its π-electron system .
- Vinyl chloroformate shows the highest reactivity, favoring bimolecular pathways in nucleophilic solvents .
- Phenyl and benzyl chloroformates follow mixed mechanisms, with phenyl derivatives favoring ionization in high ionizing solvents (e.g., 90% HFIP) .
Toxicity and Exposure Limits
Table 4: Acute Exposure Guideline Levels (AEGL-3, 10 min)
Chloroformate | AEGL-3 (ppm) | Toxicity Profile |
---|---|---|
Allyl | 3.8 | High lethality (steep concentration-response) |
Methyl | 11 | Severe irritation; lower acute toxicity |
Isopropyl | 5.7 | Moderate toxicity (adopted for n-propyl) |
- This compound’s AEGL-3 values (0.26–3.8 ppm) reflect its high acute toxicity compared to methyl and ethyl derivatives .
- Inhalation risks necessitate stringent handling (UN1722, Packing Group I) .
Environmental Impact
Table 5: Environmental Fate Parameters
Parameter | This compound | Methyl Chloroformate |
---|---|---|
Hydrolysis Half-Life | Minutes (rapid) | Hours |
Bioconcentration (BCF) | 3 (low) | Not reported |
Soil Mobility (Koc) | 5 (very high) | Moderate |
Biological Activity
Allyl chloroformate, a chloroformate derivative, is recognized for its significant biological activity, particularly in the fields of synthetic chemistry and medicinal applications. This article explores its properties, mechanisms of action, and potential applications based on diverse research studies.
This compound (CAS Number: 2937-50-0) is a colorless liquid with a pungent odor. It is soluble in organic solvents and hydrolyzes in water. Its chemical structure is represented as:
The compound is primarily used in peptide synthesis and as a reagent in organic chemistry due to its electrophilic nature, which allows it to participate in various nucleophilic substitution reactions.
Research has shown that this compound undergoes solvolysis reactions that can be influenced by the solvent's nucleophilicity and ionizing ability. The mechanisms include:
- Bimolecular Nucleophilic Substitution (S_N2) : This pathway involves the direct attack of a nucleophile on the carbonyl carbon of this compound, leading to the formation of an alkylated product.
- Unimolecular Ionization : In certain conditions, this compound can ionize to form a carbocation intermediate, which can then react with nucleophiles.
A study found that this compound reacts slower than its vinyl counterpart under similar conditions, indicating different reactivity profiles based on structural variations .
Antimicrobial Properties
Recent studies have highlighted the potential of this compound in developing antimicrobial coatings. Its ability to create bacterial-resistant amphiphilic polymers makes it valuable in medical device manufacturing and surface treatment technologies .
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of peptide derivatives and other pharmaceutical intermediates, which are crucial for drug development .
Toxicological Profile
Despite its utility, this compound poses health risks upon exposure. It is classified as an irritant and can cause respiratory distress with symptoms such as coughing, choking, and mucous membrane damage upon inhalation or skin contact. Lethal exposures have been reported at concentrations between 1300 to 2000 ppm .
Case Studies
- Surface Coating Technology : A study demonstrated the incorporation of this compound into polymer matrices to enhance antimicrobial properties. The resulting coatings exhibited significant resistance against bacterial colonization, showcasing its application in healthcare settings .
- Peptide Synthesis : Research indicated that using this compound as a coupling agent improved yields in peptide synthesis compared to traditional methods. This advancement highlights its role in developing therapeutic peptides .
Summary Table of Biological Activity Data
Property | Details |
---|---|
Chemical Structure | C₃H₅ClO₂ |
Solvolysis Mechanism | Bimolecular S_N2 and Unimolecular Ionization |
Applications | Antimicrobial coatings, peptide synthesis |
Toxicity | Irritant; lethal at high concentrations (1300-2000 ppm) |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for allyl chloroformate?
this compound is synthesized via phosgenation of allyl alcohol, yielding a liquid with a boiling point of 113°C . In experimental settings, it is prepared by quenching enolates (generated from ketones using bases like NaHMDS and TMEDA in THF at −78°C) with this compound. The product is purified via flash chromatography, demonstrating stability for years under refrigeration .
Q. What safety protocols are critical when handling this compound?
this compound is a Category 1B skin corrosive, flammable liquid (Category 3), and acute inhalation hazard (LC50 in rats: 32,400 µg/m³). It reacts violently with water, alcohols, amines, and oxidizers, releasing toxic chlorine fumes. Storage requires refrigeration in airtight containers, and handling must use inert conditions (gloves: 4-H®/Silver Shield®; clothing: Tychem® CPF-4). Emergency measures include immediate decontamination and medical consultation .
Q. How is this compound used in protecting group chemistry?
this compound (Alloc-Cl) is a key reagent for introducing the allyloxycarbonyl (Alloc) protecting group. For example, in peptide synthesis, it protects amines via carbamate formation. Deprotection is achieved under mild conditions (e.g., Pd-catalyzed cleavage), preserving acid-sensitive substrates .
Advanced Research Questions
Q. What mechanistic role does this compound play in palladium-catalyzed asymmetric allylic alkylation (AAA)?
this compound generates enol carbonate intermediates, which undergo oxidative addition with Pd(0) to form π-allyl Pd complexes. These complexes enable enantioselective C–C bond formation in decarboxylative AAA reactions. Chiral ligands (e.g., Trost’s bisphosphine ligands) achieve enantioselectivities >90% by stabilizing transition states .
Q. How does chloroformate selection influence the stability of alkylidene dihydropyridines (ADHPs)?
ADHPs derived from this compound exhibit moderate stability under oxygen, decomposing to 4-acylpyridines slower than ethyl analogs but faster than trichloroethyl derivatives. This tunability allows controlled reactivity in nucleophilic catalysis, with stability assessed via NMR chemical shifts and oxidation potentials .
Q. What analytical methods elucidate the solvolysis pathways of this compound derivatives?
Kinetic studies using 3D structural analysis (X-ray/NMR) reveal resonance stabilization of carbonyl cations during solvolysis. For this compound, conformer 3a’ (planar carbonyl) shows enhanced stabilization, influencing reaction rates in polar protic solvents .
Q. How is this compound integrated into fluorescent probes for metal detection?
In Pd-sensing probes (e.g., CV-APC), this compound acts as a cleavable quencher. Pd(0)-mediated Tsuji–Trost cleavage releases fluorophores (e.g., cresyl violet), enabling dual colorimetric/fluorescent detection (limit: 0.5 μM Pd). This method is applicable in aqueous systems and live cells .
Q. What environmental fate parameters govern this compound’s persistence?
With a soil adsorption coefficient (Koc) of 5, this compound exhibits high soil mobility. However, rapid hydrolysis (t1/2 <1 hr) in water yields allyl alcohol and chloroformic acid, minimizing bioaccumulation (BCF =3 in fish) and environmental persistence .
Q. Methodological Considerations
- Synthesis Optimization : Adjusting base (NaHMDS vs. NaH) and temperature (−78°C vs. 0°C) controls enolate regioselectivity in enol carbonate formation .
- Toxicity Mitigation : Use fume hoods and gas scrubbers to manage HCl gas release during hydrolysis .
- Reaction Monitoring : Track Tsuji–Trost progress via fluorescence recovery (λex/em = 550/620 nm) .
Properties
IUPAC Name |
prop-2-enyl carbonochloridate | |
---|---|---|
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InChI |
InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2 | |
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InChI Key |
CAEWJEXPFKNBQL-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)Cl | |
Source | PubChem | |
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Molecular Formula |
C4H5ClO2 | |
Record name | ALLYL CHLOROCARBONATE | |
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DSSTOX Substance ID |
DTXSID2051972 | |
Record name | Allyl chloroformate | |
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Molecular Weight |
120.53 g/mol | |
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Physical Description |
Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB] | |
Record name | ALLYL CHLOROCARBONATE | |
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Boiling Point |
235 °F at 760 mmHg (USCG, 1999), 109.5 °C | |
Record name | ALLYL CHLOROCARBONATE | |
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Flash Point |
88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup) | |
Record name | ALLYL CHLOROCARBONATE | |
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Solubility |
Insoluble in water | |
Record name | ALLYL CHLOROFORMATE | |
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Density |
1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm | |
Record name | ALLYL CHLOROCARBONATE | |
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Vapor Density |
4.2 (Air = 1) | |
Record name | ALLYL CHLOROFORMATE | |
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Vapor Pressure |
20.0 [mmHg], 20 mm Hg at 25 °C | |
Record name | Allyl chloroformate | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
Record name | ALLYL CHLOROFORMATE | |
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Color/Form |
Hygroscopic liquid, Colorless liquid | |
CAS No. |
2937-50-0 | |
Record name | ALLYL CHLOROCARBONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7672CAR559 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K | |
Record name | ALLYL CHLOROCARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/51 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALLYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.